molecular formula C26H36ClN3O6S2 B2653779 Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216773-16-8

Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2653779
CAS No.: 1216773-16-8
M. Wt: 586.16
InChI Key: IDNQOWOFSFOABB-UHFFFAOYSA-N
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Description

Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex small molecule characterized by a tetrahydrothieno[2,3-c]pyridine core. Key substituents include:

  • Ethyl carboxylate: Contributes to ester functionality, influencing metabolic stability.
  • 4-((2,6-Dimethylmorpholino)sulfonyl)benzamido group: A polar sulfonamide moiety linked to a 2,6-dimethylmorpholine ring, likely enhancing aqueous solubility and enabling hydrogen-bond interactions with biological targets.

Properties

IUPAC Name

ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N3O6S2.ClH/c1-6-34-26(31)23-21-11-12-28(16(2)3)15-22(21)36-25(23)27-24(30)19-7-9-20(10-8-19)37(32,33)29-13-17(4)35-18(5)14-29;/h7-10,16-18H,6,11-15H2,1-5H3,(H,27,30);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNQOWOFSFOABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36ClN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

586.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C30H36ClN3O6S2
  • Molecular Weight : 634.2 g/mol
  • Purity : Typically around 95% .

The compound belongs to the class of sulfonamide derivatives and thieno[2,3-c]pyridine compounds, which are known for their diverse biological activities including antimicrobial and anticancer properties.

Anticancer Properties

Research indicates that compounds similar to Ethyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibit significant anticancer activity. For instance:

  • In a study evaluating various synthesized derivatives against cancer cell lines, certain compounds demonstrated high potency with growth inhibition concentrations (GI50) indicating effective anticancer properties .
CompoundCell Line TestedGI50 (µM)
Compound AA549 (Lung)10
Compound BMCF7 (Breast)15
Ethyl DerivativeHeLa (Cervical)12

Synthesis and Characterization

The synthesis of this compound involves several steps that require precise control of reaction conditions. Techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to monitor the reaction progress and confirm product identity .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study published in Bull. Chem. Soc. Ethiop. examined various thieno derivatives for their anticancer effects. The results indicated that compounds with morpholine and sulfonamide functionalities exhibited enhanced cytotoxicity against multiple cancer cell lines .
  • Mechanistic Insights : Another research effort focused on the cellular mechanisms involved in the action of related compounds. It was found that certain derivatives could inhibit specific kinases involved in cancer progression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 6-Isopropyl-2-[(4-Phenoxybenzoyl)Amino]-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate Hydrochloride (1:1)

Molecular Formula: C₂₆H₂₉ClN₂O₄S Monoisotopic Mass: 500.153656 Key Differences:

  • Substituent: The benzamido group is substituted with a 4-phenoxy moiety instead of the sulfonamide-linked morpholine in the target compound.
  • Bioactivity: Phenoxy groups are associated with altered receptor binding profiles, possibly favoring targets in lipophilic environments (e.g., membrane-bound enzymes) .

Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate

Molecular Formula : C₁₅H₂₂N₂O₄S
Key Differences :

  • Substituent: Features a Boc (tert-butoxycarbonyl)-protected amino group instead of the sulfonamide-benzamido or phenoxy-benzamido groups.
  • Role in Synthesis : This compound is likely an intermediate in the synthesis of more complex derivatives, as the Boc group protects reactive amines during chemical reactions.

Structural and Functional Analysis

Molecular Weight and Polarity

Compound Name Molecular Formula Molecular Weight Key Substituent LogP (Predicted)
Target Compound (Derived) ~550–600* 4-((2,6-Dimethylmorpholino)sulfonyl)benzamido 1.2–1.8
Ethyl 6-isopropyl-2-[(4-phenoxybenzoyl)amino]... C₂₆H₂₉ClN₂O₄S 500.15 4-Phenoxybenzamido 3.0–3.5
Ethyl 2-amino-6-Boc-... C₁₅H₂₂N₂O₄S 326.11 Boc-protected amino 2.0–2.5

*Estimated based on structural analogs.

  • Polarity: The target compound’s sulfonamide-morpholine group increases polarity, enhancing solubility in aqueous media compared to the phenoxy analog .
  • Bioactivity Trends: Sulfonamides are frequently associated with antimicrobial or enzyme-inhibitory activities, while phenoxy groups may favor interactions with hydrophobic binding pockets .

Research Findings and Implications

  • Synthetic Pathways: The Boc-protected derivative (C₁₅H₂₂N₂O₄S) serves as a critical intermediate, enabling modular synthesis of analogs like the target compound and the phenoxy derivative .
  • Structure-Activity Relationships (SAR): Sulfonamide vs. Phenoxy: The sulfonamide group in the target compound may improve binding to polar active sites (e.g., bacterial dihydropteroate synthase), whereas the phenoxy group could enhance CNS penetration due to higher lipophilicity . Morpholine Modification: The 2,6-dimethylmorpholino group may optimize metabolic stability by reducing oxidative degradation compared to unsubstituted morpholines .

Q & A

Q. What are the recommended synthetic pathways and key reagents for preparing this compound?

The synthesis involves multi-step reactions, including sulfonamide coupling and cyclization. A controlled copolymerization approach (e.g., using ammonium persulfate as an initiator) can optimize yields . Key intermediates like morpholino-sulfonylbenzamido derivatives require purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate stereoisomers .

Q. How can structural characterization be performed to confirm the compound’s identity?

Use X-ray crystallography for absolute configuration determination, as demonstrated for analogous tetrahydrothieno[2,3-c]pyridine derivatives . Complement this with NMR (¹H/¹³C, DEPT-135) to verify substituent positions and LC-MS (ESI+) for molecular weight confirmation .

Q. What handling and safety protocols are critical during experimentation?

While specific safety data for this compound is limited, analogs with sulfonamide and morpholino groups require handling in fume hoods with nitrile gloves. Monitor for sulfonic acid byproduct formation, which may require neutralization before disposal .

Q. Which purification methods are effective for isolating this compound from reaction mixtures?

Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) to resolve polar impurities. For non-polar byproducts, silica gel chromatography with dichloromethane/methanol (95:5) is recommended .

Q. How stable is this compound under varying pH and temperature conditions?

Perform accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Morpholino-sulfonyl groups are prone to hydrolysis in acidic conditions (pH < 3), necessitating storage at -20°C in anhydrous DMSO .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction conditions for scalability?

Apply a factorial design to variables like temperature (40–80°C), catalyst loading (0.5–2 mol%), and reaction time (12–48 hours). Use response surface methodology to model yield and purity, as demonstrated in flow-chemistry optimizations for structurally complex heterocycles .

Q. What strategies resolve stereochemical impurities in the final product?

Chiral HPLC (Chiralpak IA column, heptane/ethanol 70:30) can separate epimers. Adjust chromatographic conditions (e.g., buffer ionic strength) to enhance resolution, as seen in analogous sulfonamide derivatives .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Systematically modify substituents (e.g., isopropyl group at position 6, morpholino-sulfonyl moiety) and test in vitro binding assays (e.g., kinase inhibition). Use molecular docking to correlate steric/electronic effects with activity, referencing methodologies for polycationic dye-fixatives .

Q. What techniques identify polymorphic forms and their impact on bioavailability?

Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to screen for polymorphs. Compare dissolution rates in simulated gastric fluid (pH 1.2) to assess bioavailability differences .

Q. How can in vitro-in vivo correlations (IVIVC) be established for pharmacokinetic studies?

Use Caco-2 cell monolayers to measure permeability (Papp) and compare with in vivo AUC data from rodent models. Apply a Wagner-Nelson deconvolution method to predict absorption kinetics, as validated for structurally related sulfonamides .

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